molecular formula C7H3ClFNO4 B2979822 2-Chloro-5-fluoro-3-nitrobenzoic acid CAS No. 1642156-91-9

2-Chloro-5-fluoro-3-nitrobenzoic acid

Cat. No.: B2979822
CAS No.: 1642156-91-9
M. Wt: 219.55
InChI Key: FBSJHLNNZUVISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and nitro groups. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoro-3-nitrobenzoic acid can be synthesized through the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process involves the use of nitric acid and sulfuric acid as reagents. The reaction typically takes place under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory preparation. The process involves large-scale nitration reactions, followed by purification steps to isolate the desired product. The crude reaction mixture is purified to obtain this compound in an essentially pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Aminobenzoic Acid Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-5-fluoro-3-nitrobenzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also participate in substitution reactions, altering the structure and function of target molecules. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid
  • 2-Fluoro-3-nitrobenzoic acid
  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Uniqueness

2-Chloro-5-fluoro-3-nitrobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical reactions and applications .

Properties

IUPAC Name

2-chloro-5-fluoro-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSJHLNNZUVISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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